molecular formula C7H9NO4 B12469424 Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B12469424
M. Wt: 171.15 g/mol
InChI Key: FTQDJKWHQPZKJH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2-methyl-5-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4-6(9)12-8(5)2/h4H,3H2,1-2H3

InChI Key

FTQDJKWHQPZKJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)ON1C

Origin of Product

United States

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